molecular formula C25H17BrN2O7 B303251 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Katalognummer B303251
Molekulargewicht: 537.3 g/mol
InChI-Schlüssel: DHCNGWASTJOZGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. It was first synthesized in 2007 by Kubicek et al. and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid inhibits the activity of G9a by binding to its SET domain, which is responsible for its histone methyltransferase activity. This binding prevents G9a from methylating histone H3 at lysine 9, leading to changes in chromatin structure and gene expression. The inhibition of G9a by 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been shown to induce apoptosis in cancer cells and promote differentiation in stem cells.
Biochemical and Physiological Effects:
5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been shown to have a wide range of biochemical and physiological effects, including changes in gene expression, chromatin structure, and cell differentiation. It has been shown to induce apoptosis in cancer cells and promote differentiation in stem cells. 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid is a potent and selective inhibitor of G9a, making it a valuable tool for studying the role of G9a in various biological processes. Its small size and low molecular weight also make it a suitable candidate for in vivo studies. However, 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are many potential future directions for the study of 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid. One area of research is the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties. Another area of research is the identification of new targets for 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid, as it has been shown to have effects beyond the inhibition of G9a. Additionally, the use of 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Overall, 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has the potential to be a valuable tool for understanding the role of epigenetic modifications in various biological processes and for the development of novel therapeutics for cancer and other diseases.

Synthesemethoden

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid is synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid with 4-(ethoxycarbonyl)phenylglycine followed by the reaction with phthalic anhydride to form the isoindole ring. The resulting compound is then reacted with 5-bromo-2-nitrobenzoic acid in the presence of palladium catalyst to form the final product. The synthesis method has been optimized to yield 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid with high purity and yield.

Wissenschaftliche Forschungsanwendungen

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of G9a, a histone methyltransferase that is overexpressed in various types of cancer. G9a plays a critical role in maintaining the epigenetic landscape of cancer cells, and its inhibition by 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid leads to changes in gene expression and cell differentiation, ultimately resulting in cell death. 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Eigenschaften

Produktname

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Molekularformel

C25H17BrN2O7

Molekulargewicht

537.3 g/mol

IUPAC-Name

5-bromo-2-[[2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C25H17BrN2O7/c1-2-35-25(34)13-3-7-16(8-4-13)28-22(30)17-9-5-14(11-18(17)23(28)31)21(29)27-20-10-6-15(26)12-19(20)24(32)33/h3-12H,2H2,1H3,(H,27,29)(H,32,33)

InChI-Schlüssel

DHCNGWASTJOZGZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.